PF-06700841 tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

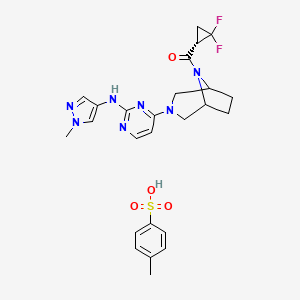

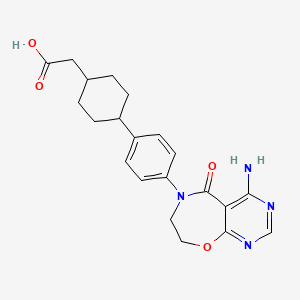

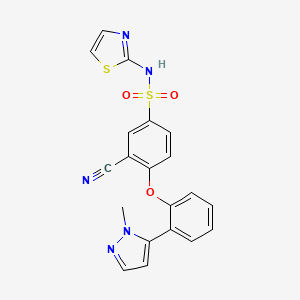

PF-06700841 tosylate is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2). It has IC50s of 17 and 23 nM, respectively, and is selective for JAK1 and TYK2 over JAK2 and JAK3 . It has the potential to treat plaque psoriasis and lupus erythematosus .

Molecular Structure Analysis

The molecular formula of PF-06700841 tosylate is C25H29F2N7O4S . Its average mass is 561.604 Da and its monoisotopic mass is 561.196960 Da .Chemical Reactions Analysis

PF-06700841 tosylate has been used as an inhibitor of interferon-α/β receptor alpha chain (IFNAR1) signaling adaptor tyrosine kinase (2TYK2) in mice . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

PF-06700841 tosylate is a crystalline solid . It is soluble in DMF and DMSO at 10 mg/ml, and slightly soluble in ethanol . Its formula weight is 561.6 .Wissenschaftliche Forschungsanwendungen

PF-06700841 tosylate has been used in electrochemical studies, particularly in the characterization of polypyrrole films. The molecular specificity of time-of-flight secondary ion mass spectrometry (ToF-SIMS) enabled the distinction between different dopant anions, including tosylate, in polypyrrole films (Abel et al., 1994).

In the field of organic chemistry, oxidative addition of aryl tosylates to palladium(0) and the development of Pd-catalyzed Kumada couplings and amination reactions of unactivated aryl tosylates at room temperature have been demonstrated. This includes the use of tosylates for palladium-catalyzed cross-coupling reactions (Roy & Hartwig, 2003).

PF-06700841 tosylate is also explored in medicinal chemistry and drug development. For instance, PF-114 Mesylate, a novel third-generation ATP-competitive BCR-ABL tyrosine kinase inhibitor, which includes tosylate in its structure, has shown promise in treating patients with chronic myeloid leukemia (CML) resistant to prior tyrosine kinase inhibitors or those with T315I mutation in the BCR-ABL gene (Turkina et al., 2017).

In synthetic chemistry, tosylates have been used in the acylation of alcohols, phenols, and aldehydes, demonstrating the versatility of tosylate compounds in various chemical reactions (Baldwin et al., 2012).

Tosylate compounds have also found application in the development of chelating ionic liquids for zinc electrochemistry, highlighting their role in advanced energy storage applications (Kar et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12?,13?,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKGOYNHHHOTEN-WTMFEIAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF-06700841 tosylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)

![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)

![N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide](/img/structure/B609943.png)